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molecular formula C7H10O2 B1249833 Ethyl 2-cyclopropylideneacetate CAS No. 74592-36-2

Ethyl 2-cyclopropylideneacetate

Cat. No. B1249833
M. Wt: 126.15 g/mol
InChI Key: CINXGNHRKLMYRK-UHFFFAOYSA-N
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Patent
US08168821B2

Procedure details

A suspension of 38.49 g (220.80 mmol) of [(1-ethoxycyclopropyl)oxy](trimethyl)silane, 100.0 g (287.04 mmol) of ethyl (triphenylphosphoranylidene)acetate and 3.51 g (28.70 mmol) of benzoic acid in 600 ml of toluene is stirred at a bath temperature of 90° C. for 18 hours. After cooling, the mixture is poured onto 800 g of silica gel 60 and eluted successively with in each case 3 liters of petroleum ether 40-60 and dichloromethane. The dichloromethane eluate is, after removal of the solvent, distilled at 160° C. and 14 mbar in a kugelrohr. This gives 17.95 g (64% of theory) of the title compound as a colorless liquid.
Quantity
38.49 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]1(O[Si](C)(C)C)[CH2:6][CH2:5]1)C.C1(P(=[CH:31][C:32]([O:34][CH2:35][CH3:36])=[O:33])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O)(=O)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:4]1(=[CH:31][C:32]([O:34][CH2:35][CH3:36])=[O:33])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
38.49 g
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OCC
Name
Quantity
3.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred at a bath temperature of 90° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture is poured onto 800 g of silica gel 60
WASH
Type
WASH
Details
eluted successively with in each case 3 liters of petroleum ether 40-60 and dichloromethane
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
distilled at 160° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C1(CC1)=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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